molecular formula C13H20F3NO5 B1522024 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid CAS No. 1197656-74-8

1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid

Cat. No. B1522024
M. Wt: 327.3 g/mol
InChI Key: NRFQKVVPSMUFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H20F3NO5 . It has a molecular weight of 327.3 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20F3NO5/c1-11(2,3)22-10(20)17-6-4-12(5-7-17,9(18)19)21-8-13(14,15)16/h4-8H2,1-3H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

  • Ionic Liquid Synthesis

    • Application Summary : The compound can be used to create ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
    • Methods : These ionic liquids serve as starting materials in dipeptide synthesis, using distinctive coupling reagents to enhance amide formation without the addition of base .
    • Results : The dipeptides are produced in satisfactory yields within 15 minutes, demonstrating the efficiency of these ionic liquids in peptide bond formation .
  • Chiral Separation in Green Manufacturing

    • Application Summary : Derivatives of the compound are used in the chiral separation process for green manufacturing, particularly in the production of intermediates for anti-HCV drugs .
    • Methods : A new approach for chiral separation that eliminates the need for salinization and dissociation processes and reduces the use of several organic solvents .
    • Results : The new method shows a significant increase in yield, atom economy, reaction mass efficiency, and a reduction in process mass intensity, with successful industrial-scale implementation .
  • Linker for PROTAC® Development

    • Application Summary : Similar compounds are used as semi-flexible linkers in the development of PROTACs (proteolysis targeting chimeras), which are molecules designed to induce the degradation of specific proteins for therapeutic purposes .
    • Methods : The compound’s functional groups allow for the attachment of ubiquitin ligases to target proteins, facilitating their recognition and degradation by the proteasome .
    • Results : The effectiveness of PROTACs can be evaluated through biochemical assays to measure the degradation rate of the target protein .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO5/c1-11(2,3)22-10(20)17-6-4-12(5-7-17,9(18)19)21-8-13(14,15)16/h4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFQKVVPSMUFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid

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